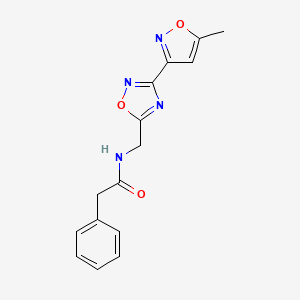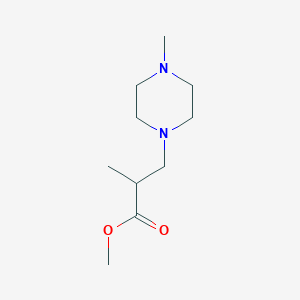
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide, commonly known as MIOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIOX belongs to the class of oxadiazoles, which have been extensively studied for their diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a part of the isoxazole family, which has been found to exhibit a wide spectrum of biological activities and therapeutic potential . .
Mode of Action
It is known that the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The presence of isoxazole substituents could potentially impact the formation of these structures .
Biochemical Pathways
It is known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Pharmacokinetics
It is known that the compound is practically insoluble in water, freely soluble in acetone, and sparingly soluble in ethanol . These properties could potentially impact the bioavailability of the compound.
Result of Action
It is known that the compound can form three distinct forms: two polymorphic forms and one solvate . These forms could potentially have different effects at the molecular and cellular level.
Action Environment
The action of the compound can be influenced by environmental factors such as the presence of solvents and the flexibility of the compound . For example, the presence of DMSO resulted in the formation of a solvate form of the compound, where the solvent molecule disrupted amide-amide interactions .
Advantages and Limitations for Lab Experiments
The advantages of using MIOX in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-microbial activities, as well as its low toxicity. However, the limitations of using MIOX in lab experiments include its complex synthesis method and limited availability.
Future Directions
There are several future directions for the research and development of MIOX. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of MIOX in vivo to determine its efficacy and safety. Furthermore, the potential use of MIOX as a therapeutic agent for various diseases, including cancer and infectious diseases, warrants further investigation. Finally, the development of novel derivatives of MIOX with improved activity and selectivity is an exciting area of research.
Conclusion
In conclusion, MIOX is a chemical compound with promising therapeutic applications in the fields of anti-inflammatory, anti-cancer, and anti-microbial research. The synthesis method of MIOX is complex, but its potent activities and low toxicity make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of MIOX and to optimize its synthesis and pharmacological properties.
Synthesis Methods
The synthesis of MIOX is a multi-step process that involves the condensation of 5-methylisoxazole-3-carboxylic acid hydrazide with ethyl chloroacetate, followed by the reaction with phenylacetic acid and subsequent cyclization with phosphoryl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
MIOX has been extensively investigated for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities. In vitro studies have shown that MIOX exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. MIOX has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, MIOX has demonstrated potent anti-microbial activity against a wide range of bacterial and fungal pathogens.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-10-7-12(18-21-10)15-17-14(22-19-15)9-16-13(20)8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGFDXIRMNCLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2910853.png)

![2-chloro-N-[2-(thiomorpholine-4-sulfonyl)ethyl]pyridine-4-carboxamide](/img/structure/B2910856.png)
![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2910857.png)
![N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide](/img/structure/B2910858.png)
![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B2910861.png)
![4-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2910862.png)


![N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2910871.png)
![2-((4-fluorophenyl)thio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2910872.png)


![2-Chloro-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]acetamide](/img/structure/B2910876.png)
